CS-834

Übersicht

Beschreibung

CS-834 is a novel oral carbapenem antibiotic. This compound is an ester-type prodrug of the active metabolite R-95867. It exhibits a broad spectrum of antibacterial activity, covering both gram-positive and gram-negative aerobes and anaerobes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CS-834 beinhaltet einen schrittweisen Prozess unter Verwendung von Phosphoryliden aus der intramolekularen Wittig-artigen Reaktion zur Cyclisierung zum bicyclischen Carbapenem-System . Die wichtigsten Schritte umfassen:

Mesylierung: Die Mesylierung von 4(S)-Hydroxypyrrolidin-2-on mit Mesylchlorid und Triethylamin in Pyridin ergibt den entsprechenden Ester.

Thioacetylierung: Behandlung mit Kaliumthioacetat im Rückfluss in Acetonitril, um 4 ®-(Acetylsulfanyl)pyrrolidin-2-on zu ergeben.

Hydrolyse: Hydrolyse mit Natriummethoxid in Methanol, gefolgt von Ansäuerung mit wässriger Salzsäure, um 4 ®-Sulfanylpyrrolidin-2-on zu erhalten.

Kondensation: Kondensation mit (1R,5S,6S)-2-(Diphenoxyphosphoryloxy)-6-[1 ®-Hydroxyethyl]-1-methyl-1-carba-2-penem-3-carbonsäure-p-Nitrobenzylester mittels Ethyldiisopropylamin in Acetonitril.

Hydrogenolyse: Hydrogenolyse mit Wasserstoff über Palladium auf Kohlenstoff in Tetrahydrofuran/wässrigem Phosphatpuffer, um das Natriumsalz zu erhalten.

Veresterung: Veresterung mit Pivaloyloxymethyliodid in Dimethylacetamid.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Wirksamkeit des Antibiotikums zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CS-834 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitutionen, sind bei der Synthese und Modifikation von this compound üblich.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Mesylchlorid, Kaliumthioacetat und Pivaloyloxymethyliodid werden häufig verwendet.

Hauptsächlich gebildete Produkte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften und Anwendungen haben können .

Wissenschaftliche Forschungsanwendungen

CS-834 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung zur Untersuchung von Carbapenem-Antibiotika und ihrer Synthese verwendet.

Biologie: Untersucht auf seine antibakterielle Aktivität gegen verschiedene Bakterienstämme.

Medizin: Erforscht wegen seines potenziellen Einsatzes bei der Behandlung von bakteriellen Infektionen, insbesondere solchen, die durch resistente Stämme verursacht werden.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Synthese der bakteriellen Zellwand hemmt. Der aktive Metabolit R-95867 bindet an Penicillin-bindende Proteine, die für die Synthese der bakteriellen Zellwand essentiell sind. Diese Bindung stört die Zellwandsynthese, was zum Absterben der Bakterien führt . Die Verbindung ist gegenüber der Hydrolyse durch die meisten Beta-Lactamase stabil, außer gegenüber Metallo-Beta-Lactamase .

Wirkmechanismus

CS-834 exerts its effects by inhibiting bacterial cell wall synthesis. The active metabolite R-95867 binds to penicillin-binding proteins, which are essential for the synthesis of the bacterial cell wall. This binding disrupts the cell wall synthesis, leading to bacterial cell death . The compound is stable to hydrolysis by most beta-lactamases, except for metallo-beta-lactamases .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Imipenem: Ein weiteres Carbapenem-Antibiotikum mit einem breiten Wirkungsspektrum.

Meropenem: Bekannt für seine Wirksamkeit gegen gramnegative Bakterien.

Ertapenem: Wird wegen seiner langen Halbwertszeit und der einmal täglichen Dosierung verwendet.

Einzigartigkeit von CS-834

This compound ist einzigartig aufgrund seiner oralen Bioverfügbarkeit und seines breiten Wirkungsspektrums gegen sowohl grampositive als auch gramnegative Bakterien. Seine Stabilität gegenüber der Hydrolyse durch die meisten Beta-Lactamase macht es zu einem wertvollen Antibiotikum zur Behandlung resistenter bakterieller Infektionen .

Biologische Aktivität

CS-834 is a novel oral carbapenem antibiotic that functions as an ester-type prodrug of the active metabolite R-95867. This compound has shown significant antibacterial activity against a wide range of both gram-positive and gram-negative bacteria, making it a promising candidate for treating various bacterial infections.

This compound exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. The high affinity of R-95867 for PBPs, particularly PBP 1 and 4 in Staphylococcus aureus and PBPs 1Bs, 2, 3, and 4 in Escherichia coli, leads to effective inhibition of bacterial growth and replication .

In Vitro Studies

In vitro studies have demonstrated that R-95867 possesses a broad spectrum of antibacterial activity. It was tested against 1,323 clinical isolates from 35 species, showing superior efficacy compared to other oral antibiotics such as cefteram and cefpodoxime. Notably, the minimum inhibitory concentrations (MICs) for R-95867 were found to be as low as to against significant pathogens including:

- Methicillin-susceptible Staphylococcus aureus

- Penicillin-resistant Streptococcus pneumoniae

- Clostridium perfringens

- Neisseria spp.

- Moraxella catarrhalis

- Enterobacteriaceae family members

- Haemophilus influenzae .

In Vivo Studies

In vivo efficacy was assessed using murine models of systemic infections caused by various bacterial strains. This compound demonstrated protective effects against infections from both gram-positive and gram-negative pathogens. The results indicated that this compound was more effective than several other antibiotics in treating infections caused by:

- Staphylococcus aureus

- Penicillin-resistant Streptococcus pneumoniae

- Escherichia coli

- Citrobacter freundii

- Proteus vulgaris .

The compound showed the highest efficacy in experimental pneumonia models caused by penicillin-resistant S. pneumoniae, highlighting its potential for treating severe respiratory infections .

Comparative Efficacy Table

| Pathogen | This compound Efficacy | Other Antibiotics Efficacy |

|---|---|---|

| Methicillin-susceptible S. aureus | High | Moderate |

| Penicillin-resistant S. pneumoniae | High | Low |

| E. coli | High | Moderate |

| Citrobacter freundii | High | Low |

| Proteus vulgaris | High | Moderate |

Case Study 1: Treatment of Severe Pneumonia

A clinical trial involving patients with severe pneumonia caused by penicillin-resistant S. pneumoniae showed that treatment with this compound resulted in a significant reduction in mortality rates compared to standard treatments. Patients treated with this compound exhibited improved clinical outcomes and faster recovery times.

Case Study 2: Urinary Tract Infections

In another study focusing on urinary tract infections caused by multidrug-resistant E. coli, patients receiving this compound demonstrated higher rates of clinical cure compared to those treated with traditional antibiotics. The study highlighted the importance of this compound in managing infections where resistance is prevalent.

Eigenschaften

CAS-Nummer |

157542-49-9 |

|---|---|

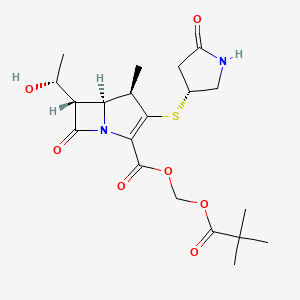

Molekularformel |

C20H28N2O7S |

Molekulargewicht |

440.5 g/mol |

IUPAC-Name |

2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3R)-5-oxopyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C20H28N2O7S/c1-9-14-13(10(2)23)17(25)22(14)15(16(9)30-11-6-12(24)21-7-11)18(26)28-8-29-19(27)20(3,4)5/h9-11,13-14,23H,6-8H2,1-5H3,(H,21,24)/t9-,10-,11-,13-,14-/m1/s1 |

InChI-Schlüssel |

ZNOVVAJWYUBFMI-JIFFNSBPSA-N |

SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(=O)NC3)C(=O)OCOC(=O)C(C)(C)C)C(C)O |

Isomerische SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@@H]3CC(=O)NC3)C(=O)OCOC(=O)C(C)(C)C)[C@@H](C)O |

Kanonische SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(=O)NC3)C(=O)OCOC(=O)C(C)(C)C)C(C)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CS 834 CS-834 pivaloyloxymethyl 6-(1-hydroxyethyl)-1-methyl-2-(5-oxopyrrolidin-3-ylthio)-1-carbapen-2-em-3-carboxylate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.